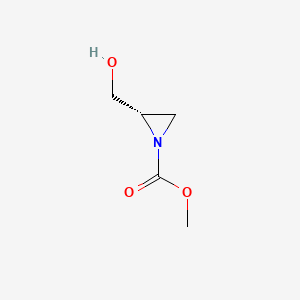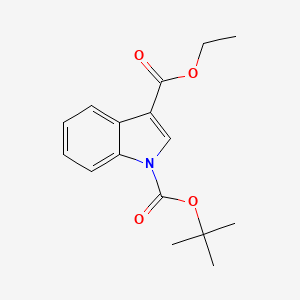![molecular formula C13H13NS B573705 4B,5,6,7,7a,8-hexahydrocyclopenta[2,3]indeno[5,6-d]thiazole CAS No. 161895-09-6](/img/structure/B573705.png)
4B,5,6,7,7a,8-hexahydrocyclopenta[2,3]indeno[5,6-d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4B,5,6,7,7a,8-hexahydrocyclopenta[2,3]indeno[5,6-d]thiazole is a complex heterocyclic compound characterized by its unique structure containing sulfur and nitrogen atoms within a tetracyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4B,5,6,7,7a,8-hexahydrocyclopenta[2,3]indeno[5,6-d]thiazole typically involves a series of reactions starting from readily available precursors. One common method involves the reaction of 2-(2-propen-1-ylsulfanyl)aniline with cinnamoyl chloride in the presence of a base such as triethylamine in acetonitrile. This reaction forms an intermediate compound, which is then subjected to thionylation using phosphorus pentasulfide (P2S5) in dioxane to yield the desired tetracyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4B,5,6,7,7a,8-hexahydrocyclopenta[2,3]indeno[5,6-d]thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the tetracyclic ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
4B,5,6,7,7a,8-hexahydrocyclopenta[2,3]indeno[5,6-d]thiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4B,5,6,7,7a,8-hexahydrocyclopenta[2,3]indeno[5,6-d]thiazole involves its interaction with molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms in the tetracyclic structure can form specific interactions with active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 13-phenyl-9,15-dithia-2-azatricyclo[9.3.1.03,8]pentadeca-1(14),3,5,7-tetraene
- 10-chloro-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene
Uniqueness
4B,5,6,7,7a,8-hexahydrocyclopenta[2,3]indeno[5,6-d]thiazole is unique due to its specific tetracyclic structure incorporating both sulfur and nitrogen atoms. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
161895-09-6 |
|---|---|
Molecular Formula |
C13H13NS |
Molecular Weight |
215.314 |
InChI |
InChI=1S/C13H13NS/c1-2-8-4-9-5-13-12(14-7-15-13)6-11(9)10(8)3-1/h5-8,10H,1-4H2 |
InChI Key |
UTMNPLNRXLHKFG-UHFFFAOYSA-N |
SMILES |
C1CC2CC3=CC4=C(C=C3C2C1)N=CS4 |
Synonyms |
Cyclopent[2,3]indeno[5,6-d]thiazole, 4b,5,6,7,7a,8-hexahydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,6,8,10-Tetraoxatetracyclo[7.1.0.02,4.05,7]decane](/img/structure/B573624.png)




![2H-Isoxazolo[4,5-g]indazole](/img/structure/B573638.png)

